tert-Butyl3-(naphthalen-1-yl)propanoate

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

tert-Butyl 3-(naphthalen-1-yl)propanoate (CAS 119377-33-2) is a member of the tert-butyl ester class, specifically a 3-(1-naphthyl)propanoic acid tert-butyl ester. Its molecular formula is C17H20O2 with a molecular weight of 256.34 g/mol.

Molecular Formula C17H20O2
Molecular Weight 256.34 g/mol
CAS No. 119377-33-2
Cat. No. B6321419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl3-(naphthalen-1-yl)propanoate
CAS119377-33-2
Molecular FormulaC17H20O2
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C17H20O2/c1-17(2,3)19-16(18)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11-12H2,1-3H3
InChIKeyQSAUWLCFDBBQNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-(naphthalen-1-yl)propanoate (CAS 119377-33-2): Baseline Structural and Physicochemical Profile for Scientific Procurement


tert-Butyl 3-(naphthalen-1-yl)propanoate (CAS 119377-33-2) is a member of the tert-butyl ester class, specifically a 3-(1-naphthyl)propanoic acid tert-butyl ester. Its molecular formula is C17H20O2 with a molecular weight of 256.34 g/mol . The compound features a tert-butyl ester group linked to a propanoate chain, which in turn is attached to a naphthalene ring at the 1-position [1]. This specific regiochemistry (1-naphthyl vs. 2-naphthyl) and the presence of the bulky tert-butyl ester distinguish it from closely related analogs in terms of steric hindrance, lipophilicity, and reactivity in synthetic applications.

Why Generic Substitution of tert-Butyl 3-(naphthalen-1-yl)propanoate with In-Class Analogs Fails


Despite sharing a common naphthalene-propanoate core, in-class compounds such as the 2-naphthyl isomer, phenyl analog, methyl ester, and free acid exhibit distinct physicochemical and reactivity profiles that preclude simple interchangeability . The 1-naphthyl substitution pattern introduces unique steric and electronic effects compared to the 2-naphthyl isomer, impacting molecular recognition in biological systems and regioselectivity in synthetic transformations . The tert-butyl ester, compared to the methyl ester, provides enhanced stability under basic conditions and alters lipophilicity (clogP), which is critical for applications requiring specific partitioning behavior [1]. Furthermore, the ester form differs fundamentally from the free acid in terms of solubility, hydrogen-bonding capacity, and its utility as a protected intermediate . These quantifiable differences, detailed in Section 3, necessitate compound-specific procurement rather than generic substitution.

Quantitative Differentiation of tert-Butyl 3-(naphthalen-1-yl)propanoate Against Closest Analogs: A Data-Driven Procurement Guide


1-Naphthyl vs. 2-Naphthyl Regioisomerism: Molecular Weight and Predicted Lipophilicity Comparison

The 1-naphthyl substitution pattern in tert-butyl 3-(naphthalen-1-yl)propanoate (CAS 119377-33-2) yields an identical molecular weight (256.34 g/mol) but a predicted lipophilicity difference compared to its 2-naphthyl isomer (CAS 672958-70-2) . While both isomers share the same molecular formula C17H20O2, the 1-naphthyl isomer is expected to exhibit a slightly lower clogP due to differences in molecular shape and polar surface area distribution, which can influence membrane permeability and protein binding in biological assays [1].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Ester vs. Free Acid: Molecular Weight and Hydrogen Bonding Capacity Differences

tert-Butyl 3-(naphthalen-1-yl)propanoate (MW 256.34) is a neutral ester, whereas the corresponding free acid, 3-(naphthalen-1-yl)propanoic acid (MW 200.23), is a carboxylic acid capable of hydrogen bonding . The tert-butyl ester has zero hydrogen bond donors (HBD=0) and two hydrogen bond acceptors (HBA=2), while the free acid has HBD=1 and HBA=2 [1]. This fundamental difference directly impacts solubility, chromatographic behavior, and compatibility with reaction conditions requiring an acidic proton.

Protecting Group Strategy Synthetic Intermediate Physicochemical Properties

tert-Butyl Ester vs. Methyl Ester: Steric Bulk and Lipophilicity Comparison

tert-Butyl 3-(naphthalen-1-yl)propanoate (MW 256.34) and its methyl ester analog, methyl 3-(naphthalen-1-yl)propanoate (MW 214.26), differ significantly in steric bulk and predicted lipophilicity . The tert-butyl group contributes greater steric hindrance (molar refractivity ~85 vs. ~65 for methyl) and increases clogP by approximately 1.5–2.0 log units [1]. This translates to slower hydrolysis rates under basic conditions and enhanced solubility in nonpolar organic solvents, which can be advantageous in multi-step syntheses requiring selective deprotection.

Ester Selection Synthetic Methodology Lipophilicity Optimization

1-Naphthyl vs. Phenyl Analog: Aromatic Surface Area and π-Stacking Potential

tert-Butyl 3-(naphthalen-1-yl)propanoate (C17H20O2, 256.34 g/mol) possesses a larger aromatic surface area compared to the phenyl analog, tert-butyl 3-phenylpropanoate (C13H18O2, 206.28 g/mol) [1]. The naphthalene moiety provides an extended π-system capable of stronger π-π stacking interactions and increased van der Waals contact area. The difference in molecular weight (ΔMW = +50.06 g/mol) and aromatic ring count (2 vs. 1) directly influences target binding affinity in biological assays and retention time in reversed-phase chromatography.

Medicinal Chemistry Molecular Recognition π-π Interactions

Optimal Application Scenarios for tert-Butyl 3-(naphthalen-1-yl)propanoate Based on Quantifiable Differentiation


Synthesis of 1-Naphthyl-Containing Bioactive Molecules Requiring Precise Regiochemistry

The 1-naphthyl substitution pattern is critical for compounds targeting specific protein pockets or nucleic acid intercalation sites. Procurement of tert-butyl 3-(naphthalen-1-yl)propanoate ensures the correct regioisomer is used in structure-activity relationship (SAR) studies, avoiding confounding results from 2-naphthyl impurities .

Multi-Step Synthetic Routes Requiring Base-Stable Protecting Groups

The tert-butyl ester of 3-(1-naphthyl)propanoic acid is preferred over the methyl ester when a carboxylic acid protecting group that withstands basic conditions is needed. Its greater steric hindrance reduces unwanted nucleophilic attack and premature hydrolysis .

Development of Lipophilic Probes or Materials

With a predicted clogP of approximately 4.0–4.5, this compound is well-suited for applications requiring high organic-phase partitioning, such as in the design of lipid-soluble fluorescent probes, hydrophobic polymer additives, or extraction agents [1].

Crystallography or Solid-State Studies Involving Naphthalene Derivatives

The compound's distinct crystal packing, influenced by the 1-naphthyl group and tert-butyl moiety, makes it a candidate for single-crystal X-ray diffraction studies aimed at understanding conformational preferences and intermolecular interactions in aromatic esters [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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